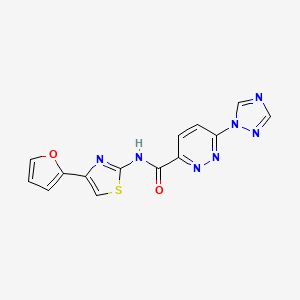

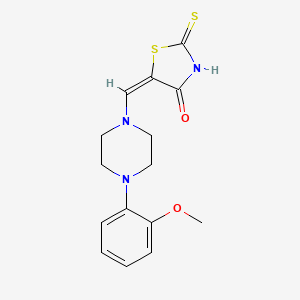

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using a variety of methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Heterocyclic Chemistry Synthesis

- The compound is part of a broader class of heterocycle-substituted phthalimide derivatives. Such compounds, including those with furan, thiazole, and triazole rings, are synthesized through reactions of α-bromoketone intermediates with various nucleophiles. These derivatives have been evaluated for their cytotoxic activity against human cancer cell lines, highlighting their potential in anticancer research (Yang et al., 2010).

Antimicrobial and Antitumor Applications

- Furan-based compounds, including those with a thiazole ring, have been synthesized and evaluated for their biological activities. Specific structures, such as the one , may hold potential for antimicrobial and antitumor applications. The structural diversity introduced by incorporating furan, thiazole, and triazole moieties contributes to the exploration of new pharmacologically active compounds (Abdel Hamid, 2019).

Molecular Docking and QSAR Studies

- New series of fused 1,2,4-triazoles, including those with furan and thiazole rings, have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2 replication in MT-4 cells. Docking studies indicate potential interactions with key amino acids in the HIV-1 reverse transcriptase binding site, suggesting the compound's relevance in antiviral research (Khan et al., 2014).

Antiviral and Photosynthetic Electron Transport Inhibition

- Pyrazole derivatives, including those with furan and thiazole components, have been evaluated as potential inhibitors of photosynthetic electron transport. This research avenue explores the compound's utility in agricultural chemistry, particularly as herbicides or growth regulators (Vicentini et al., 2005).

Advanced Material Synthesis

- The synthesis of heterocyclic compounds incorporating furan, thiazole, and triazole rings contributes to the development of novel materials with potential applications in dyeing polyester fibers and as functional materials with antimicrobial and antitumor properties (Khalifa et al., 2015).

Propriétés

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N7O2S/c22-13(9-3-4-12(20-19-9)21-8-15-7-16-21)18-14-17-10(6-24-14)11-2-1-5-23-11/h1-8H,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWZFXGSKAYTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)

![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)

![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)

![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)